Trabectedin, also referred as ET-743 during its development, is a marine-derived antitumor agent discovered in the Carribean tunicate Ecteinascidia turbinata and now produced synthetically. Trabectedin has a unique mechanism of action. It binds to the minor groove of DNA interfering with cell division and genetic transcription processes and DNA repair machinery. It is approved for use in Europe, Russia and South Korea for the treatment of advanced soft tissue sarcoma. It is currently under evaluation for the treatment of breast cancer, prostate cancer, in addition to pediatric sarcomas. Both the European Commission and the U.S. Food and Drug Administration (FDA) have approved trabectedin as an orphan drug in soft tissue sarcomas and ovarian cancer. On October 23, 2015, the FDA approved trabectedin, (as Yondelis), for the treatment of specific soft tissue sarcomas.
Trabectedin is an Alkylating Drug. The mechanism of action of trabectedin is as an Alkylating Activity.
Trabectedin is a natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice.
Trabectedin is a natural product found in Ecteinascidia turbinata with data available.
Trabectedin is a tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia turbinata with potential antineoplastic activity. Binding to the minor groove of DNA, trabectedin interferes with the transcription-coupled nucleotide excision repair machinery to induce lethal DNA strand breaks and blocks the cell cycle in the G2 phase.
A complex structure that includes isoquinolines joined by a cyclic ester; it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.
Trabectedin
CAS No.: 114899-77-3
Cat. No.: VC0545691
Molecular Formula: C39H43N3O11S
Molecular Weight: 761.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114899-77-3 |
---|---|
Molecular Formula | C39H43N3O11S |
Molecular Weight | 761.8 g/mol |
IUPAC Name | [(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
Standard InChI | InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 |
Standard InChI Key | PKVRCIRHQMSYJX-AIFWHQITSA-N |
Isomeric SMILES | CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES | CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES | CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Appearance | Solid powder |
Introduction
Structural and Biosynthetic Characteristics of Trabectedin
Chemical Architecture
Trabectedin’s structure comprises three fused tetrahydroisoquinoline rings, forming a complex polycyclic framework with seven chiral centers and a 10-membered heterocyclic ring containing a cysteine residue . Subunits A and B facilitate covalent binding to the minor groove of DNA, while subunit C extends outward, enabling interactions with nuclear proteins . This structural duality underpins its dual mechanism of action: direct DNA damage and indirect modulation of transcriptional machinery.
Table 1: Structural Features of Trabectedin
Feature | Description |
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Molecular Formula | C₃₉H₄₃N₃O₁₁S |
Molecular Weight | 761.85 g/mol |
Chiral Centers | 7 |
Key Functional Groups | Tetrahydroisoquinoline rings, sulfide bridge, hydroxyl and methoxy groups |
Biosynthetic Pathway
Trabectedin is biosynthesized by the symbiotic bacterium Candidatus Endoecteinascidia frumentensis through a non-ribosomal peptide synthetase (NRPS) pathway . Key steps include:
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Fatty Acid Loading: Initiated by acyl-ligase domain activation.
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Amino Acid Incorporation: Sequential addition of cysteine and glycine.
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Tyrosine Modification: Hydroxylation and methylation by enzymes EtuH, EtuM1, and EtuM2.
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Pictet-Spengler Cyclization: Formation of bicyclic moieties via carbocation intermediates.
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Post-Translational Modifications: Sulfide bridge formation and functional group additions .
Mechanism of Action: DNA Interaction and Transcriptional Modulation
DNA Minor Groove Binding
Trabectedin binds covalently to the DNA minor groove, inducing helical curvature and steric hindrance. This disrupts DNA-protein interactions critical for replication and repair . Unlike conventional DNA intercalators, Trabectedin’s binding is irreversible, leading to persistent DNA damage that overwhelms repair mechanisms such as nucleotide excision repair (NER) and homologous recombination (HR) .
Transcriptional Inhibition
Trabectedin selectively targets active transcription by:
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RNA Polymerase II Degradation: Ubiquitination and proteasomal degradation of RNA polymerase II, halting transcription elongation .
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Oncogenic Transcription Factor Displacement: Dislodging factors like FUS-CHOP from promoters, disrupting oncogenic signaling in myxoid liposarcoma .
Tumor Microenvironment Modulation
Trabectedin reduces cytokine (e.g., CCL2, IL-6) and chemokine production by tumor-associated macrophages (TAMs), altering the immunosuppressive microenvironment . This dual targeting of malignant cells and stromal components enhances antitumor efficacy.
Clinical Efficacy in Soft Tissue Sarcoma and Ovarian Cancer
Phase IV YON-SAR Trial (Germany)
In a prospective study of 128 STS patients, Trabectedin achieved a median PFS of 5.2 months (95% CI: 3.3–6.7) and median OS of 15.2 months (95% CI: 9.6–21.4) . Objective response rates (ORR) reached 11.7%, with leiomyosarcoma (LMS) and liposarcoma (LPS) subtypes showing superior responses .
Italian Real-World Study
Analysis of 2,633 STS patients revealed prolonged time-to-treatment discontinuation (TToT) in high-volume centers (median 110 vs. 96 days in low-volume centers) . Liposarcoma subtypes, particularly myxoid LPS, exhibited the highest sensitivity .
Table 2: Clinical Outcomes in STS Trials
Trial | Patients (n) | Median PFS (mo) | Median OS (mo) | ORR (%) |
---|---|---|---|---|
YON-SAR | 128 | 5.2 | 15.2 | 11.7 |
Italian Study | 2,633 | - | - | 13.7* |
*Partial responses in LMS/LPS subtypes. |
Platinum-Sensitive Ovarian Cancer
Trabectedin combined with pegylated liposomal doxorubicin (PLD) is approved in Europe for relapsed ovarian cancer. A phase III trial demonstrated a 35% risk reduction in disease progression compared to PLD alone .
Adverse Event | Incidence (%) |
---|---|
Neutropenia | 44.2 |
Leukopenia | 34.6 |
ALT/AST Increase | 32.7 |
Thrombocytopenia | 16.2 |
Future Directions and Combination Therapies
Immunomodulatory Combinations
Preclinical models suggest synergy between Trabectedin and immune checkpoint inhibitors (e.g., anti-PD-1) due to TAM depletion and enhanced tumor immunogenicity . Early-phase trials are evaluating this approach in STS and ovarian cancer.
Targeted Therapy Integration
Combining Trabectedin with PARP inhibitors exploits HR deficiency induced by Trabectedin, particularly in BRCA-mutant cancers . A phase II trial (NCT04017051) is assessing this combination in ovarian cancer.
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